2-fluoro-2,3-dihydro-1H-inden-1-ol
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Overview
Description
2-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H9FO It is a fluorinated derivative of indan-1-ol, characterized by the presence of a fluorine atom at the 2-position of the indan ring system
Mechanism of Action
Target of Action
It is known that indole derivatives, which include compounds like 2-fluoro-2,3-dihydro-1h-inden-1-ol, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of a suitable precursor, followed by reduction. One common method is the reaction of an indanone derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting fluorinated intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of fluorinating and reducing agents, as well as reaction conditions, can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-fluoro-1-indanone.
Reduction: Formation of 2-fluoro-2,3-dihydro-1H-indene.
Substitution: Formation of various substituted indan derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-fluoro-1-indanone: An oxidized form of 2-fluoro-2,3-dihydro-1H-inden-1-ol.
5-fluoro-2,3-dihydro-1H-inden-1-ol: A positional isomer with the fluorine atom at the 5-position.
Uniqueness
This compound is unique due to the presence of the fluorine atom at the 2-position, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-fluoro-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXFNDYGBLPPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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